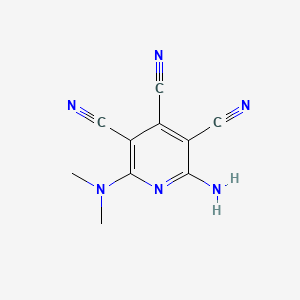
Phosphoric acid, isooctyl diphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, isooctyl diphenyl ester is an organic compound that belongs to the class of phosphate esters. These esters are formed by the reaction of phosphoric acid with alcohols. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, isooctyl diphenyl ester can be synthesized through the esterification of phosphoric acid with isooctyl alcohol and diphenyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in appropriate ratios and subjected to high temperatures and pressures in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to obtain the pure ester.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, isooctyl diphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce phosphoric acid and the corresponding alcohols.
Oxidation: It can undergo oxidation reactions to form phosphoric acid derivatives.
Substitution: The ester can participate in substitution reactions where one of the ester groups is replaced by another functional group.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water or aqueous solutions of acids or bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various reagents, such as halogens or alkylating agents, can be used under controlled conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and isooctyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Substituted phosphate esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, isooctyl diphenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of polymers and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of phosphoric acid, isooctyl diphenyl ester involves its interaction with various molecular targets. In biochemical systems, it can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in many cellular pathways, including energy transfer and signal transduction. The ester can also stabilize certain chemical structures, making it valuable in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, isooctyl diphenyl ester can be compared with other phosphate esters, such as:
- Phosphoric acid, cresyl diphenyl ester
- Phosphoric acid, diphenyl ester
- Phosphoric acid, triphenyl ester
Uniqueness
This compound is unique due to its specific combination of isooctyl and diphenyl groups, which impart distinct chemical properties. These properties make it particularly useful in applications requiring stability and specific reactivity.
List of Similar Compounds
- Phosphoric acid, cresyl diphenyl ester
- Phosphoric acid, diphenyl ester
- Phosphoric acid, triphenyl ester
Eigenschaften
CAS-Nummer |
95813-09-5 |
|---|---|
Molekularformel |
C20H27O4P |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
6-methylheptyl diphenyl phosphate |
InChI |
InChI=1S/C20H27O4P/c1-18(2)12-6-5-11-17-22-25(21,23-19-13-7-3-8-14-19)24-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3 |
InChI-Schlüssel |
RCRYBQKHEDNBDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















